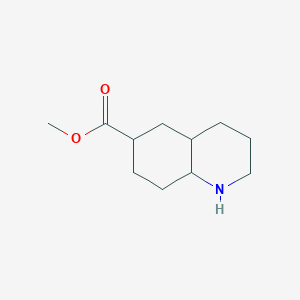

6-Carbomethoxy-1-azadecalin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Carbomethoxy-1-azadecalin is a heterocyclic compound that has recently gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound is a bicyclic amine that contains a nitrogen atom and a carbonyl group, making it an important building block for the synthesis of various organic compounds.

Wissenschaftliche Forschungsanwendungen

Total Synthesis of Natural Products

The unique structure of methyl decahydroquinoline-6-carboxylate makes it a valuable building block for the total synthesis of complex natural products. Researchers have utilized this compound to construct intricate frameworks, such as the azadecalin moiety found in certain alkaloids. For instance, the total synthesis of lissodendoric acid A involves a key step that assembles the azadecalin framework using a regioselective, diastereoselective, and stereospecific trapping of a fleeting cyclic allene intermediate .

Catalysis and Organic Synthesis

In recent years, carboxylic acids (including methyl decahydroquinoline-6-carboxylate) have gained attention as versatile substrates in palladium-catalyzed C–H functionalization reactions. These reactions allow direct modification of C–H bonds, bypassing the need for prefunctionalization. Researchers have explored the use of carboxylic acids as directing groups, enabling selective C–H activation. Methyl decahydroquinoline-6-carboxylate’s coordinating ability can play a crucial role in these transformations .

Green and Sustainable Chemistry

Efforts to develop greener and more sustainable chemical processes have led to interest in alternative reaction methods. Methyl decahydroquinoline-6-carboxylate has been employed in microwave-assisted syntheses, solvent-free reactions, and reactions using recyclable catalysts. These approaches reduce environmental impact and enhance efficiency, aligning with the principles of green chemistry .

Wirkmechanismus

Target of Action

Similar compounds have been shown to target key drivers of tumorigenesis such as met, axl, and vegfr . These receptors are involved in normal and pathologic processes such as tumor angiogenesis, invasiveness, metastasis, and immunomodulation of the tumor microenvironment .

Mode of Action

For instance, some compounds inhibit the CDK4/6 complex, which acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . This inhibition can lead to abnormal cell proliferation and cancer development .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to cell cycle regulation and tumorigenesis .

Result of Action

Similar compounds have been shown to suppress the production of nitric oxide, inducible nitric oxide synthase (inos), and proinflammatory cytokines .

Eigenschaften

IUPAC Name |

methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h8-10,12H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXGOEDSSXHJMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2C(C1)CCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Carbomethoxy-1-azadecalin | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-5-yl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2446427.png)

![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2446429.png)

![N-(2-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2446430.png)

![1,3,2-Dioxaborolane, 2-[3-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2446433.png)

amino]sulfonyl}phenyl)methanaminium chloride](/img/structure/B2446437.png)

![2-(2-Naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2446438.png)

![1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2446440.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2446441.png)